molecular formula C13H24O3Si B14345642 Tris[(but-1-en-2-yl)oxy](methyl)silane CAS No. 91454-91-0

Tris[(but-1-en-2-yl)oxy](methyl)silane

Cat. No.: B14345642
CAS No.: 91454-91-0
M. Wt: 256.41 g/mol
InChI Key: MEVZHKJHKZONMP-UHFFFAOYSA-N
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Description

Tris(but-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C13H24O3Si It is a silane derivative, characterized by the presence of three but-1-en-2-yloxy groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(but-1-en-2-yl)oxysilane typically involves the reaction of but-1-en-2-ol with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds .

Industrial Production Methods: Industrial production of Tris(but-1-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tris(but-1-en-2-yl)oxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .

Scientific Research Applications

Tris(but-1-en-2-yl)oxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(but-1-en-2-yl)oxysilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silane groups, which can lead to changes in the physical and chemical properties of the target molecules. This interaction is often mediated by the formation of covalent bonds between the silicon atom and other atoms such as oxygen or nitrogen .

Comparison with Similar Compounds

Uniqueness: Tris(but-1-en-2-yl)oxysilane is unique due to the presence of but-1-en-2-yloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

91454-91-0

Molecular Formula

C13H24O3Si

Molecular Weight

256.41 g/mol

IUPAC Name

tris(but-1-en-2-yloxy)-methylsilane

InChI

InChI=1S/C13H24O3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h4-6,8-10H2,1-3,7H3

InChI Key

MEVZHKJHKZONMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)O[Si](C)(OC(=C)CC)OC(=C)CC

Origin of Product

United States

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